molecular formula C7H5BrClFO2S B1532260 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride CAS No. 874804-14-5

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride

Cat. No.: B1532260
CAS No.: 874804-14-5
M. Wt: 287.53 g/mol
InChI Key: RXCNQBHYHBDBFV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride (CAS 874804-14-5) is a multifunctional benzenesulfonyl chloride derivative highly valued in organic synthesis and pharmaceutical research. This compound serves as a critical building block, or an advanced intermediate, for constructing more complex molecules. Its primary utility lies in sulfonation reactions, where the sulfonyl chloride group (SO₂Cl) can be readily displaced to form sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. The presence of three distinct substituents—bromo, fluoro, and methyl groups—on the benzene ring provides unique electronic and steric properties, as well as multiple sites for further functionalization via cross-coupling and nucleophilic substitution reactions. This makes it particularly useful in medicinal chemistry for the development of potential drug candidates, where sulfonamide groups are a common pharmacophore. Researchers employ this reagent in the exploration of new enzyme inhibitors, such as carbonic anhydrase inhibitors, and in the synthesis of libraries of compounds for high-throughput screening. As a typical sulfonyl chloride, it is moisture-sensitive and requires handling under inert conditions and storage at ambient temperatures to prevent decomposition. This product is intended for research and development purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCNQBHYHBDBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234784
Record name 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-14-5
Record name 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Using Chlorosulfonic Acid

The most common and industrially relevant method involves sulfonylating 4-bromo-2-fluoro-5-methylbenzene with chlorosulfonic acid (ClSO3H):

  • Reaction conditions:
    • Temperature is carefully controlled, often maintained at low temperatures (0–5°C) to manage the exothermic nature of the sulfonylation reaction and prevent decomposition of sensitive substituents.
    • The reaction is typically performed under inert atmosphere to avoid moisture, which can hydrolyze sulfonyl chlorides.
  • Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group is introduced onto the aromatic ring.
  • Work-up: After completion, the reaction mixture is quenched carefully, and the product is isolated by extraction, washing, and drying. Purification is achieved by recrystallization or distillation.

This method yields the desired sulfonyl chloride with high regioselectivity due to directing effects of the substituents (fluoro and methyl groups) on the aromatic ring.

Industrial Production Considerations

  • Scale-up: Industrial synthesis employs automated reactors with precise control over temperature, pressure, and reagent feed rates to ensure consistent quality and yield.
  • Safety: Handling chlorosulfonic acid and bromine requires strict safety protocols due to their corrosive and toxic nature.
  • Purification: Distillation under reduced pressure or recrystallization from appropriate solvents is used to obtain high-purity sulfonyl chloride.

Retrosynthetic Analysis and Alternative Routes

  • Starting from 2-fluoro-4-bromotoluene , sulfonylation with chlorosulfonic acid yields the sulfonyl chloride intermediate.
  • Alternatively, 2-fluoro-4-bromotoluene itself can be synthesized via diazotization and fluorination of 2-amino-4-bromotoluene, which is prepared through nitration, reduction, and bromination of toluene derivatives.
  • Bromination of 2-fluoro-5-methylbenzenesulfonyl chloride under UV light is an alternative to direct synthesis from brominated precursors.

Data Table: Summary of Key Preparation Parameters

Step Starting Material Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 4-Bromo-2-fluoro-5-methylbenzene Chlorosulfonic acid (ClSO3H) 0 to 5 1–3 hours High Low temp to control exotherm
2 2-Fluoro-5-methylbenzenesulfonyl chloride Bromine (Br2) or NBS, UV light or heat 110–180 1–2 hours Moderate Para-selective bromination
Alt. 2-Amino-4-bromotoluene Diazotization, fluorination, bromination Various Several steps Variable Multi-step precursor synthesis route

Research Findings and Analytical Characterization

  • Purity and Structure Confirmation:
    • $$^{1}H$$-NMR and $$^{19}F$$-NMR spectroscopy confirm substitution patterns and purity.
    • High-performance liquid chromatography (HPLC) is used to assess purity (>95% typical).
    • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • Reactivity Insights:
    • Electron-withdrawing sulfonyl chloride activates the aromatic ring for electrophilic substitution but reduces nucleophilic substitution reactivity.
    • Steric hindrance from methyl and bromine substituents influences reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols, resulting in the formation of sulfonamide, sulfonate, and other derivatives .

Comparison with Similar Compounds

4-Bromobenzoyl Chloride (CAS 586-75-4)

  • Molecular Formula : C₇H₄BrClO
  • Structure : Features a benzoyl chloride (–COCl) group at position 4 instead of a sulfonyl chloride.
  • Reactivity : Benzoyl chlorides are less reactive than sulfonyl chlorides due to the carbonyl group’s resonance stabilization, which reduces electrophilicity.
  • Applications : Primarily used in Friedel-Crafts acylation reactions.
  • Safety : Requires similar precautions (e.g., immediate decontamination upon skin contact).

4-Bromo-5-methoxy-2-methylbenzenesulphonyl Chloride (CAS 2167681-25-4)

  • Molecular Formula : C₈H₈BrClO₃S
  • Structure : Contains a methoxy (–OCH₃) group at position 5 and a methyl group at position 2, differing in substituent positions and electronic effects.
  • Reactivity : The methoxy group is electron-donating, which may slightly reduce the sulfonyl chloride’s electrophilicity compared to the fluorine-substituted analog.
  • Applications : Likely used in specialty sulfonation reactions where steric and electronic modulation is required.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Functional Group Reactivity Profile
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride C₇H₅BrClFO₂S Br (4), F (2), CH₃ (5) –SO₂Cl High (electron-withdrawing F, Br)
4-Bromobenzoyl chloride C₇H₄BrClO Br (4) –COCl Moderate (resonance-stabilized)
4-Bromo-5-methoxy-2-methylbenzenesulphonyl chloride C₈H₈BrClO₃S Br (4), OCH₃ (5), CH₃ (2) –SO₂Cl Moderate (electron-donating OCH₃)

Research Findings and Implications

Electronic Effects: Fluorine’s strong electron-withdrawing nature in this compound increases the sulfonyl chloride’s electrophilicity, favoring nucleophilic attack in reactions with amines or alcohols.

Steric Considerations :

  • The methyl group at position 5 in the target compound introduces steric hindrance, which may reduce reactivity toward bulky nucleophiles compared to analogs with smaller substituents.

Safety and Handling :

  • All sulfonyl and benzoyl chlorides require stringent safety measures (e.g., PPE, ventilation) due to their corrosive and lachrymatory properties.

Biological Activity

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor. This compound features a unique combination of halogen and methyl substituents on a benzene ring, which influences its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H6BrClFNO2S\text{C}_7\text{H}_6\text{BrClFNO}_2\text{S}

Biological Activity

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes, particularly those involved in the synthesis of folic acid in bacteria. This inhibition is achieved through the compound's structural similarity to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme critical for bacterial growth.

The mechanism by which this compound exerts its biological effects involves the following steps:

  • Enzyme Inhibition : The sulfonamide group mimics PABA, competitively inhibiting dihydropteroate synthase.
  • Disruption of Folic Acid Synthesis : By inhibiting this enzyme, the compound prevents the synthesis of folic acid, leading to bacterial cell death.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. For instance, studies indicate that it can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting their folic acid biosynthesis pathways.

Case Studies

  • In Vivo Studies : A study published in a peer-reviewed journal highlighted the efficacy of this compound in animal models infected with resistant bacterial strains. The results showed a marked reduction in bacterial load and associated symptoms when treated with this compound compared to untreated controls .
  • Comparative Analysis : In comparative studies with other sulfonamide derivatives, this compound exhibited superior potency and selectivity against target enzymes, making it a candidate for further development as an antibacterial agent .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC₇H₆BrClFNO₂S
Molecular Weight253.54 g/mol
Melting Point85-90 °C
SolubilitySoluble in organic solvents

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride, and how can intermediates be characterized?

  • Methodology : A plausible synthetic route involves sulfonation of a substituted toluene derivative followed by halogenation. For example, sulfonation of 2-fluoro-5-methyltoluene with chlorosulfonic acid could yield the sulfonyl chloride intermediate. Bromination at the para position (relative to the sulfonyl group) using bromine or NBS (N-bromosuccinimide) under controlled conditions may introduce the bromo substituent.
  • Characterization : Confirm intermediate structures via 1H^1H/13C^{13}C-NMR to verify substituent positions, and use HPLC (≥95% purity threshold) to assess purity. Mass spectrometry (MS) can validate molecular weights .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Respirators with acid gas cartridges are necessary in high-concentration environments .
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation. Avoid inducing vomiting if ingested; instead, rinse the mouth and seek urgent care .

Q. How should this compound be stored to maintain stability?

  • Conditions : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as sulfonyl chlorides hydrolyze readily to sulfonic acids .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing sulfonyl chloride group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attack. Steric hindrance from the methyl and bromo groups may slow reactions at the 2-fluoro position. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures/pH can validate these effects .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}F-NMR shifts)?

  • Troubleshooting : Conflicting 19F^{19}F-NMR signals may arise from impurities or solvent interactions. Use deuterated solvents (e.g., CDCl3_3) for consistency. Cross-validate with X-ray crystallography to confirm crystal packing effects or hydrogen bonding .

Q. How does this compound compare to structurally similar sulfonyl chlorides in cross-coupling reactions?

  • Comparative Study : Evaluate reactivity in Suzuki-Miyaura couplings using Pd catalysts. The bromo group is typically more reactive than chloro substituents, but the adjacent fluoro group may reduce catalytic efficiency. Track yields and byproducts via GC-MS and optimize ligand systems (e.g., SPhos vs. XPhos) .

Key Research Challenges

  • Synthetic Yield Optimization : Competing halogenation pathways may reduce bromination efficiency. Screen brominating agents (e.g., Br2_2, NBS) and catalysts (FeCl3_3) to improve selectivity .
  • Biological Activity Profiling : While not directly studied, structural analogs show potential as enzyme inhibitors. Use molecular docking to predict interactions with cysteine proteases or kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride

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